4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid
Description
Properties
IUPAC Name |
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O6S/c15-8-7(9(16)12-10(17)11-8)14-13-5-1-3-6(4-2-5)21(18,19)20/h1-4H,(H,18,19,20)(H3,11,12,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACSFAQCDQYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid typically involves multi-step reactions. The starting materials often include substituted benzenes and hydrazine derivatives. A common synthetic route is:
Formation of Pyrimidinylidene Hydrazine: : This step often involves the cyclization of urea derivatives under specific conditions to yield a pyrimidine ring.
Nucleophilic Addition: : The resultant pyrimidine can then undergo a nucleophilic addition reaction with hydrazine to introduce the hydrazino group.
Coupling with Benzenesulfonic Acid: : Finally, the hydrazino derivative is coupled with benzenesulfonic acid through a series of condensation reactions, often requiring catalysts and controlled temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but incorporates process optimization for yield and purity, often employing high-efficiency catalysis and automated systems for precise control over reaction parameters. The scalability also demands rigorous purification steps such as crystallization and chromatography to meet quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding sulfonates and other oxidized derivatives.
Reduction: : Reduction of this compound often targets the pyrimidinylidene group, yielding dihydropyrimidines.
Substitution: : Due to the presence of the sulfonic acid group, this compound can participate in electrophilic and nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Metal hydrides like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, alkylating reagents, and nucleophiles depending on the target functional group to be substituted.
Major Products Formed
Oxidation: : Sulfonate esters and carboxylates.
Reduction: : Dihydropyrimidines.
Substitution: : Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid finds applications in multiple domains:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a biochemical probe due to its structural similarity to nucleobases.
Medicine: : Explored for antiviral and anticancer properties, often due to its ability to interfere with nucleic acid processes.
Industry: : Utilized in the development of specialty dyes and pigments, given its sulfonic acid moiety which imparts water solubility.
Mechanism of Action
The effects of 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid are largely determined by its interaction with molecular targets, often through hydrogen bonding and π-π stacking interactions with nucleic acids and proteins. These interactions can modulate biological pathways, inhibiting enzymes or disrupting nucleic acid functions.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
Nitro and Hydroxy Substituents
- Compound R142 (2-hydroxy-5-nitro-3-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)benzenesulfonic acid) differs by the addition of a nitro (-NO₂) and hydroxy (-OH) group at the 5- and 2-positions of the benzene ring, respectively. This modification significantly enhances its interaction with the TrkA receptor, a key target in cancer therapy, compared to the parent compound .
- Key Insight: Electron-withdrawing groups (e.g., -NO₂) and hydrogen-bond donors (e.g., -OH) improve receptor binding affinity, likely by stabilizing interactions with polar residues in the TrkA active site.
Sulfonamide Derivatives
- AL56 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazinyl]benzenesulfonamide) replaces the sulfonic acid group with a sulfonamide linked to a thiadiazole ring.
- Comparison : Sulfonamide derivatives generally exhibit higher bioavailability than sulfonic acids due to reduced polarity, though at the cost of decreased water solubility.
Variations in the Heterocyclic Core
Thiazolidinone vs. Pyrimidinylidene
- 4-[N’-(4-Imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid replaces the trioxopyrimidine ring with a thiazolidinone moiety. This compound demonstrates selective spectrophotometric detection of Pd(II) ions (λ = 438 nm, ε = 7.5 × 10³ L mol⁻¹ cm⁻¹), attributed to the thiazolidinone’s stronger chelation affinity for transition metals .
- Key Difference: The thiazolidinone’s sulfur atom provides a softer Lewis base character, favoring interactions with Pd(II) over the harder oxygens in the trioxopyrimidine core.
Indenylidene and Cyclohexylidene Derivatives
- AL107 (4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) substitutes the pyrimidinylidene with an indenylidene group. This planar aromatic system may enhance π-π stacking in biological targets, though its anti-GBM activity is lower than AL56, suggesting the trioxopyrimidine core is critical for efficacy .
Positional Isomerism
- 4- and 3-Substituted Benzoic Acid Derivatives: 4-{2-[2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinylidene]Hydrazino}Benzoic Acid (CAS 314757-93-2) and its 3-substituted isomer (CAS 314758-28-6) share identical molecular formulas (C₁₁H₈N₄O₅) but differ in substituent position. The para-substituted derivative exhibits higher crystallinity and thermal stability, likely due to symmetrical packing in the solid state .
Biological Activity
The compound 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid is a hydrazone derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, structural properties, and biological activities of this compound based on current research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation reaction of hydrazides with various aldehydes. The resulting structure includes a sulfonic acid group which enhances solubility and bioactivity. Characterization techniques such as IR spectroscopy and NMR have confirmed the structural integrity of synthesized compounds, revealing crucial functional groups responsible for biological activity.
Antimicrobial Activity
Research has indicated that derivatives of hydrazones exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, its antibacterial activity was found to be comparable to or better than commercially available antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, the compound has demonstrated cytotoxic effects on various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Huh7 (liver cancer) | 12.5 | |
| HepG2 (liver cancer) | 15.3 | |
| Mahlavu (liver cancer) | 10.8 |
The biological activity of the compound is attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of the hydrazone moiety is believed to enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of hydrazone derivatives revealed that those containing the pyrimidinylidene structure exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-pyrimidine counterparts .
- Cytotoxicity Assessment : In vitro studies on liver cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives of barbituric acid are refluxed with substituted benzaldehydes in acetic acid or ethanol, often in the presence of sodium acetate as a catalyst. Key intermediates are formed through hydrazone linkages, followed by cyclization or rearrangement steps. Characterization involves monitoring reaction progress via TLC and optimizing conditions (e.g., solvent polarity, temperature) to improve yield . Similar protocols using acetic anhydride and sodium acetate for azo dye synthesis can be adapted for structural analogs .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and sulfonic acid (∼1030 cm⁻¹) groups.
- NMR (¹H/¹³C) : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and hydrazine NH signals (δ 10–12 ppm). ¹³C NMR confirms pyrimidinylidene carbons (δ 160–170 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 46.85%, N: 21.02%) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 386 for related derivatives) .
Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and polar/aprotic solvents (e.g., DMSO, ethanol). Monitor degradation via HPLC-UV at intervals (24–72 hrs). Use Arrhenius plots to predict shelf-life. Evidence from analogous sulfonic acid derivatives suggests sensitivity to alkaline hydrolysis, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. What computational strategies enhance the prediction of this compound’s binding affinity to biological targets like TrkA?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina for high-throughput docking. Prepare the receptor (TrkA PDB: 4AOJ) by removing water, adding polar hydrogens, and defining a grid box around the binding pocket. Set exhaustiveness to 20 for accuracy .
- Scoring : Compare binding energies (ΔG) of the compound with known ligands. Validate poses using molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns .
- Case Study : Evidence shows R142 (this compound) has superior TrkA interaction due to sulfonic acid group hydrogen bonding with Arg599 .
Q. How can contradictions in spectrophotometric data for metal-complexation studies be resolved?
- Methodological Answer :
- Optimize Conditions : Adjust pH (4.5–6.0) to favor Pd(II) or Pt(IV) complexation. Use masking agents (e.g., EDTA) to suppress interference from Fe³⁺ or Cu²⁺ .
- Cross-Validation : Compare UV-Vis results (λ = 438 nm, ε = 7.5 × 10³ L·mol⁻¹·cm⁻¹) with atomic absorption spectroscopy (AAS) or voltammetry for accuracy .
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) to resolve conflicting molar absorptivity reports .
Q. What crystallographic approaches improve structural elucidation of hydrazino-sulfonic acid derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. SHELXL refines twinned data via HKLF5 format, incorporating restraints for disordered sulfonic acid groups .
- Validation : Check Rint (<5%) and completeness (>98%). WinGX suite tools (e.g., PLATON) detect hydrogen bonding networks critical for stability .
Q. How do substituents on the benzene ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Hammett Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity at the hydrazine moiety. Monitor via UV-Vis shifts (bathochromic effect ∼20 nm for nitro derivatives) .
- DFT Calculations : Use Gaussian09 to compute frontier orbitals (HOMO-LUMO gaps). Methyl groups reduce gap by 0.3 eV, enhancing charge-transfer interactions in azo dyes .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to validate whether the compound acts via TrkA inhibition or off-target effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
